molecular formula C13H20Cl2N2O2 B12305309 rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans

Cat. No.: B12305309
M. Wt: 307.21 g/mol
InChI Key: VYAXQEFMHUCMIG-UHFFFAOYSA-N
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Description

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

The synthesis of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans involves several steps. The synthetic routes typically include the formation of the pyrrolidine ring, followed by the introduction of the benzyl and aminomethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development. Additionally, it has applications in the industry, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans can be compared with other similar compounds, such as other pyrrolidine derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid and its various stereoisomers, which may have different properties and applications.

Properties

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

IUPAC Name

4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C13H18N2O2.2ClH/c14-6-11-8-15(9-12(11)13(16)17)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,14H2,(H,16,17);2*1H

InChI Key

VYAXQEFMHUCMIG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl

Origin of Product

United States

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